molecular formula C8H11NO3 B3422833 (S)-3-Amino-4-(2-furyl)-butyric acid CAS No. 270263-05-3

(S)-3-Amino-4-(2-furyl)-butyric acid

Cat. No. B3422833
CAS RN: 270263-05-3
M. Wt: 169.18 g/mol
InChI Key: ZIAIKPBTLUWDMG-LURJTMIESA-N
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Description

“(S)-3-Amino-3-(2-furyl)-propionic acid” is a compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 g/mol . The compound is also known by several synonyms, including “131829-49-7”, “(S)-3-Amino-3-(furan-2-yl)propanoic acid”, and "(3S)-3-amino-3-(furan-2-yl)propanoic acid" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has been achieved starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .


Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(2-furyl)-propionic acid” can be represented by the InChI string: InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 . The compound has a topological polar surface area of 76.5 Ų .


Physical And Chemical Properties Analysis

“(S)-3-Amino-3-(2-furyl)-propionic acid” has a molecular weight of 155.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of novel heterocyclic compounds, such as pyrrolidin-2-ones and their derivatives, by introducing various substituents into the nucleus of pyrrolidin-2-ones, which are significant for developing new medicinal molecules with enhanced biological activity. The study involved the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols, leading to the synthesis of compounds with potential pharmaceutical applications (Rubtsova et al., 2020).

  • Development of Advanced Materials : The structural properties of (S)-3-Amino-4-(2-furyl)-butyric acid derivatives have been explored for the development of new materials. The planarity and hydrogen bonding capabilities of such compounds enable them to form stable dimers and exhibit π–π stacking interactions, which are crucial for designing advanced molecular materials (Bukhari et al., 2008).

Biological Activity Studies

  • Anticancer Research : Studies have investigated the apoptotic effects of butyric acid derivatives, including (S)-3-Amino-4-(2-furyl)-butyric acid, on colorectal carcinoma cells. These studies aim to understand the mechanism through which these compounds induce apoptosis and their potential as anticancer agents (Pattayil & Balakrishnan-Saraswathi, 2019).

  • Enzyme Inhibition : Research on enzyme inhibition has shown that derivatives of (S)-3-Amino-4-(2-furyl)-butyric acid can act as potent inhibitors of specific enzymes, such as PKCtheta, which is involved in various cellular processes. This research contributes to the development of new therapeutic agents targeting specific enzymes (Subrath et al., 2009).

Future Directions

The future directions for research on “(S)-3-Amino-3-(2-furyl)-propionic acid” and similar compounds could involve exploring their potential applications as sustainable chemical building units . Additionally, the synthesis of these compounds from biomass via furan platform chemicals (FPCs) could be an area of interest .

properties

IUPAC Name

(3S)-3-amino-4-(furan-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAIKPBTLUWDMG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(2-furyl)-butyric acid

CAS RN

270263-05-3
Record name (βS)-β-Amino-2-furanbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270263-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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